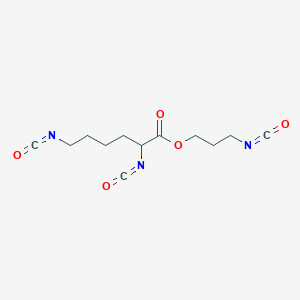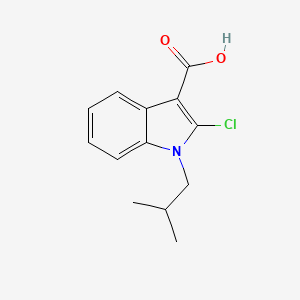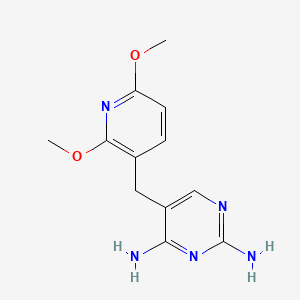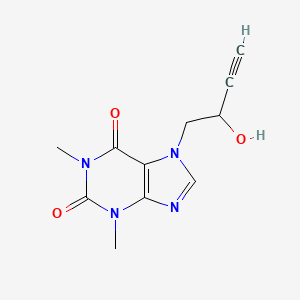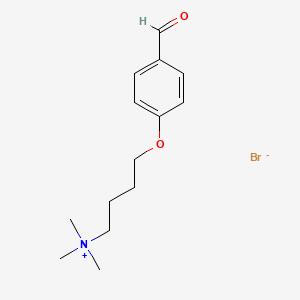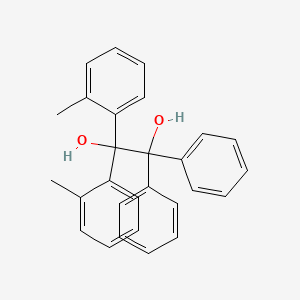
Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide: is a nitrogen-containing heterocyclic compound. It is characterized by a pyrazine ring substituted with two 2-methylpropyl groups at the 2 and 5 positions, and an oxide group at the 1 position. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dibromo-3,6-dimethylpyrazine with isobutylmagnesium bromide, followed by oxidation to introduce the oxide group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reaction time, optimizing the conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or remove it entirely.
Substitution: The 2-methylpropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of pyrazine derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer activities.
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism by which Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
- Pyrazine, 2,5-dimethyl-1-oxide
- Pyrazine, 2,3,5,6-tetramethyl-1-oxide
- Pyrazine, 2,5-diphenyl-1-oxide
Comparison: Compared to these similar compounds, Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide is unique due to the presence of the 2-methylpropyl groups. These groups influence its chemical reactivity and biological activity, making it distinct in terms of its potential applications and effects. For instance, the bulkier 2-methylpropyl groups may enhance its ability to interact with larger biological molecules, potentially increasing its efficacy in certain therapeutic contexts.
Eigenschaften
CAS-Nummer |
65257-58-1 |
|---|---|
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2,5-bis(2-methylpropyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C12H20N2O/c1-9(2)5-11-8-14(15)12(7-13-11)6-10(3)4/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZMJJLUUEDNWJFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CN=C(C=[N+]1[O-])CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
